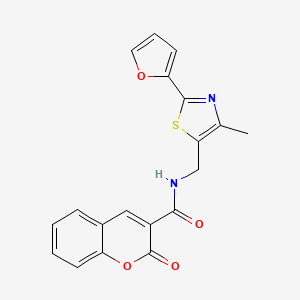

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a combination of furan, thiazole, and chromene moieties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromo-4-methylthiazole with furan-2-carbaldehyde under basic conditions.

Coupling with Chromene: The resulting thiazole derivative is then coupled with 2-oxo-2H-chromene-3-carboxylic acid using a coupling reagent such as EDC∙HCl and HOBt to form the desired amide bond.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields .

Análisis De Reacciones Químicas

Types of Reactions

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The chromene moiety can be reduced to dihydrochromene derivatives.

Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products Formed

Oxidation: Furanones

Reduction: Dihydrochromene derivatives

Substitution: Various substituted thiazole derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The thiazole and chromene moieties are known for their roles in inhibiting cancer cell proliferation. For instance, derivatives of thiazole have been shown to exhibit significant anticancer activity by targeting various pathways involved in tumor growth and metastasis . The specific structure of N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide may enhance its efficacy against certain cancer types through mechanisms such as topoisomerase II inhibition, which is crucial for DNA replication and cell division .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Studies indicate that thiazole derivatives possess broad-spectrum antibacterial and antifungal activities. The presence of the furan ring may contribute to increased bioactivity against various pathogens, including resistant strains of bacteria . This makes it a candidate for further development in treating infections that are difficult to manage with existing antibiotics.

Pharmacological Applications

Antioxidant Activity

Compounds with thiazole and chromene structures have been reported to exhibit antioxidant properties, which are beneficial in preventing oxidative stress-related diseases. Research suggests that these compounds can scavenge free radicals, thereby protecting cells from damage . This antioxidant potential positions this compound as a promising candidate for formulations aimed at mitigating oxidative damage.

Anti-inflammatory Effects

There is emerging evidence that compounds similar to this compound may exhibit anti-inflammatory effects. The modulation of inflammatory pathways could lead to therapeutic applications in conditions like arthritis and other inflammatory diseases . Further studies are needed to elucidate the precise mechanisms involved.

Material Science Applications

Organic Electronics

The unique structural features of this compound make it a candidate for use in organic electronics. Its ability to form stable thin films could be leveraged in organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs), where efficient charge transport is essential .

Case Studies

Mecanismo De Acción

The mechanism of action of N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide involves multiple pathways:

Molecular Targets: It targets bacterial enzymes and DNA, disrupting essential biological processes.

Pathways Involved: Inhibits key enzymes involved in bacterial cell wall synthesis and DNA replication.

Comparación Con Compuestos Similares

Similar Compounds

Furan Derivatives: Compounds like furfural and 5-hydroxymethylfurfural.

Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and benzothiazole.

Chromene Derivatives: Compounds like coumarin and its derivatives.

Uniqueness

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its multi-functional structure, combining three different heterocyclic rings, which enhances its biological activity and potential therapeutic applications .

Actividad Biológica

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a compound that combines multiple bioactive moieties, including a furan ring, thiazole, and chromene. This structural diversity suggests potential for various biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research.

Structure and Properties

The compound's structure can be summarized as follows:

- Molecular Formula : C₁₈H₁₈N₂O₃S

- Molecular Weight : 342.41 g/mol

- IUPAC Name : this compound

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The thiazole moiety has been linked to enhanced cytotoxicity against various cancer cell lines. For instance, derivatives with thiazole structures showed IC₅₀ values less than those of standard chemotherapeutics like doxorubicin in assays against A431 and Jurkat cell lines .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| Thiazole Derivative 1 | A431 | 1.61 | |

| Thiazole Derivative 2 | Jurkat | 1.98 | |

| N-(Furan) Compound | Various | < Doxorubicin |

Antimicrobial Activity

The antimicrobial potential of compounds containing furan and thiazole rings has been well-documented. These compounds have shown activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups enhances their effectiveness by increasing membrane permeability and disrupting bacterial cell walls .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Furan-Thiazole Hybrid | E. coli | 32 µg/mL | |

| Furan-Thiazole Hybrid | S. aureus | 16 µg/mL |

Anti-inflammatory Activity

Compounds similar to this compound have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This activity is essential for therapeutic strategies targeting chronic inflammatory diseases .

The biological activity of this compound is attributed to several mechanisms:

- Cytotoxic Effects : Induces apoptosis in cancer cells through the activation of caspases.

- Antibacterial Mechanism : Disruption of bacterial cell wall synthesis and function.

- Anti-inflammatory Pathways : Inhibition of NF-kB signaling pathways leading to reduced expression of inflammatory mediators.

Case Studies

Recent studies have focused on the synthesis and evaluation of derivatives based on the core structure of N-(furan-thiazole). For example, a study synthesized several analogs and evaluated their biological activities, revealing promising results in both anticancer and antimicrobial assays .

Propiedades

IUPAC Name |

N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O4S/c1-11-16(26-18(21-11)15-7-4-8-24-15)10-20-17(22)13-9-12-5-2-3-6-14(12)25-19(13)23/h2-9H,10H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWPZHLPOBRDHBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CO2)CNC(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.